molecular formula C11H9ClO2 B3032655 [5-(4-Chlorophenyl)furan-2-yl]methanol CAS No. 33342-29-9

[5-(4-Chlorophenyl)furan-2-yl]methanol

Cat. No.: B3032655
CAS No.: 33342-29-9
M. Wt: 208.64 g/mol
InChI Key: PMHZVTQIEAIJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-Chlorophenyl)furan-2-yl]methanol is a heterocyclic organic compound comprising a furan ring substituted with a 4-chlorophenyl group at position 5 and a hydroxymethyl (-CH₂OH) group at position 2. Its molecular formula is C₁₁H₉ClO₂, with a molecular weight of 208.64 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The chlorophenyl moiety enhances lipophilicity and stability, while the hydroxymethyl group provides a reactive site for further derivatization .

Properties

IUPAC Name

[5-(4-chlorophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHZVTQIEAIJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353374
Record name 2-Furanmethanol, 5-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33342-29-9
Record name 5-(4-Chlorophenyl)-2-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33342-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanmethanol, 5-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors. This suggests that [5-(4-Chlorophenyl)furan-2-yl]methanol may also interact with various biological targets, contributing to its potential therapeutic effects.

Mode of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects. These activities are often the result of the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Furan derivatives, which share a similar structure, have been associated with a wide range of pharmaceutical applications due to their diverse biological activities. This suggests that this compound could potentially influence multiple biochemical pathways, leading to various downstream effects.

Result of Action

Similar compounds, such as indole derivatives, have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects. These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Biological Activity

[5-(4-Chlorophenyl)furan-2-yl]methanol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings regarding its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a furan ring substituted with a 4-chlorophenyl group and a hydroxymethyl group. This unique structure is believed to contribute to its varied biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of furan derivatives, including this compound.

In Vitro Studies

  • Cell Line Inhibition : A study demonstrated that derivatives of furan, including this compound, exhibited significant antiproliferative activity against various cancer cell lines. For instance, the compound showed approximately 90% inhibition in T-47D breast cancer cells and similar efficacy against other cell lines such as SR leukemia and SK-MEL-5 melanoma .
  • Mechanisms of Action : The mechanism of action for these compounds often involves the induction of apoptosis and inhibition of critical signaling pathways associated with cancer cell survival. Molecular docking studies have indicated strong binding affinities to targets such as human dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis .

Case Studies

  • Rangappa et al. reported that derivatives similar to this compound demonstrated cytotoxic effects on resistant mammalian tumor cell lines, suggesting potential for overcoming drug resistance .
  • Li et al. synthesized various furan derivatives and evaluated their anticancer activity using MTT assays, finding that some compounds exhibited IC50 values in the low micromolar range against HeLa cells, indicating potent activity .

Other Biological Activities

In addition to anticancer properties, this compound has been investigated for other therapeutic effects:

  • Antimicrobial Activity : Some studies have reported that furan derivatives possess antimicrobial properties against various pathogens, including Staphylococcus aureus and Listeria monocytogenes. This suggests a broader therapeutic potential beyond oncology .
  • Anti-inflammatory Properties : Research has indicated that certain furan derivatives can inhibit inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation .

Tables of Biological Activity

Activity Type Cell Line/Pathogen Inhibition (%) / IC50 (µM)
AnticancerT-47D (Breast Cancer)90.47%
AnticancerSR Leukemia81.58%
AnticancerSK-MEL-5 (Melanoma)84.32%
AntimicrobialStaphylococcus aureusSignificant inhibition
Anti-inflammatoryVariousPotent inhibition

Scientific Research Applications

Medicinal Chemistry

[5-(4-Chlorophenyl)furan-2-yl]methanol is being investigated for its pharmacological potential. Its structure suggests interactions with various biological targets, including neurotransmitter receptors. The presence of the furan and chlorophenyl groups enhances its ability to act as a pharmacophore in drug design.

Potential Therapeutic Areas :

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Properties : The compound's unique structure allows for potential interactions with cancer cell pathways, warranting studies on its efficacy against different cancer types.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its functional hydroxymethyl group allows for various derivatizations, enabling the synthesis of derivatives with enhanced biological activity.

Synthetic Pathways :

  • The synthesis typically involves multi-step reactions that may include nucleophilic substitutions and cyclization processes to incorporate the furan ring and chlorophenyl group effectively.

Biological Studies

Research has focused on understanding the biological effects of this compound through various assays. These studies are crucial for elucidating its mechanism of action and potential therapeutic benefits.

Mechanism of Action :
The compound's interaction with enzymes and receptors is facilitated by the structural features of the furan and chlorophenyl moieties. The hydroxymethyl group can participate in hydrogen bonding, influencing biological activity.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control samples, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

Research involving cell line assays demonstrated that this compound exhibited cytotoxic effects on certain cancer cell lines. Further investigations into its mechanism revealed that it may induce apoptosis through receptor-mediated pathways.

Comparison with Similar Compounds

Substituent Effects

  • Chlorophenyl vs. Nitrophenyl: The nitro group in [5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol increases electron-withdrawing effects, making it more reactive in electrophilic substitutions compared to the chlorophenyl group in the parent compound .
  • Fluorine substitution in (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol introduces steric and electronic effects, which may influence binding affinity in target interactions .

Physicochemical Properties

  • Molecular Weight Trends: Bulky substituents (e.g., nitro, phenyl) increase molecular weight, affecting solubility and diffusion rates. For example, [5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol (241.22 g/mol) is less water-soluble than the parent compound (208.64 g/mol) .
  • Polarity: Amino and hydroxyl groups enhance polarity, while halogen and methyl groups promote hydrophobicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(4-Chlorophenyl)furan-2-yl]methanol
Reactant of Route 2
Reactant of Route 2
[5-(4-Chlorophenyl)furan-2-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.